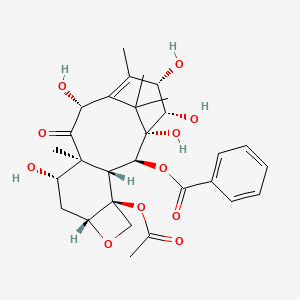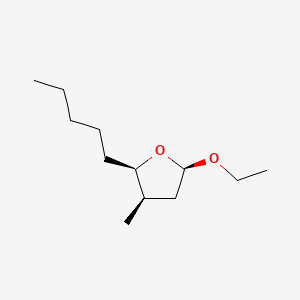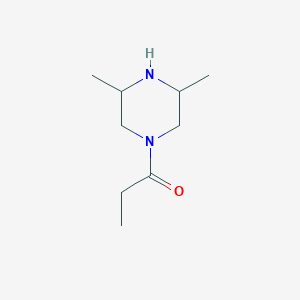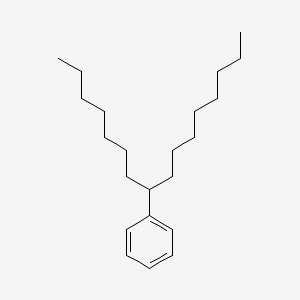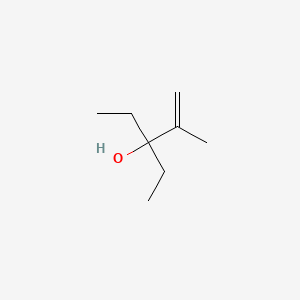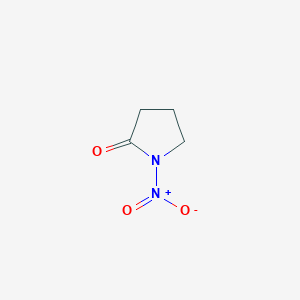
2-Pyrrolidinone,1-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
准备方法
The synthesis of 2-Pyrrolidinone,1-nitro- can be achieved through several synthetic routes. One common method involves the nitration of pyrrolidinone using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
2-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 2-Pyrrolidinone,1-nitro- can yield amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The nitro group in 2-Pyrrolidinone,1-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.
科学研究应用
2-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of 2-Pyrrolidinone,1-nitro- are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
相似化合物的比较
2-Pyrrolidinone,1-nitro- can be compared with other similar compounds, such as:
Pyrrolidinone: The parent compound, which lacks the nitro group, has different chemical and biological properties.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring exhibit diverse activities and applications.
Nitro compounds: Other nitro-containing heterocycles, such as nitropyrroles and nitroimidazoles, have unique properties and uses.
属性
分子式 |
C4H6N2O3 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC 名称 |
1-nitropyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2 |
InChI 键 |
AGQFLZYKXKTYAK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


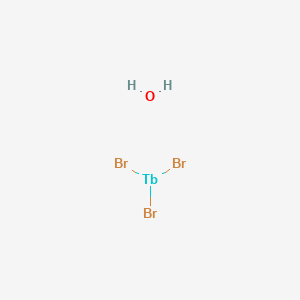
![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
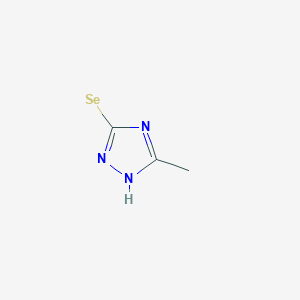
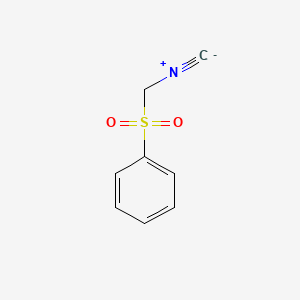
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
